1-Chloro-3-(difluoromethoxy)-2-fluorobenzene
Overview
Description
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H4ClF2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of 1-chloro-2-fluorobenzene with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction. The reaction conditions include maintaining a temperature range of 50-100°C and using an inert solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials are introduced into the reactor, where they undergo the substitution reaction, and the product is subsequently purified using distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under specific conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-fluoro-3-(difluoromethoxy)-2-hydroxybenzene or 1-fluoro-3-(difluoromethoxy)-2-aminobenzene.
Electrophilic Substitution: Products include 1-chloro-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene or 1-chloro-3-(difluoromethoxy)-2-fluoro-4-sulfonic acid.
Oxidation and Reduction: Products include corresponding quinones or hydroquinones.
Scientific Research Applications
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The pathways involved include the activation of specific enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-3-(difluoromethoxy)-2-fluorobenzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-Chloro-3-(difluoromethoxy)-2-methylbenzene: The presence of a methyl group instead of a fluorine atom affects the compound’s steric and electronic properties.
1-Chloro-3-(difluoromethoxy)-2-ethoxybenzene: The ethoxy group introduces additional steric hindrance and changes the compound’s solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-chloro-3-(difluoromethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDTBDVNKQTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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